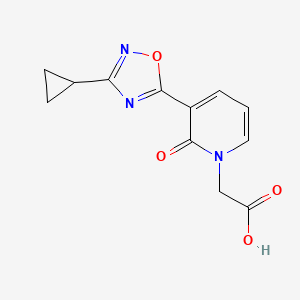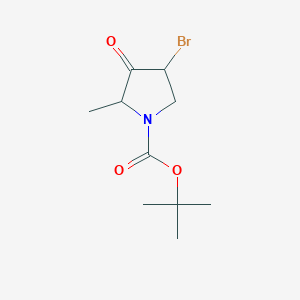
2-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 2-(3-(3-ciclopropil-1,2,4-oxadiazol-5-il)-2-oxopirimidin-1(2H)-il)acético es un compuesto que pertenece a la clase de compuestos heterocíclicos conocidos como oxadiazoles. Estos compuestos se caracterizan por un anillo de cinco miembros que contiene dos átomos de nitrógeno y un átomo de oxígeno. La presencia del anillo oxadiazol confiere propiedades químicas y biológicas únicas al compuesto, lo que lo hace interesante en diversos campos como la química medicinal, la agricultura y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Ácido 2-(3-(3-ciclopropil-1,2,4-oxadiazol-5-il)-2-oxopirimidin-1(2H)-il)acético típicamente implica la formación del anillo oxadiazol seguida de la introducción de las porciones piridinona y ácido acético. Un método común implica la ciclización de hidrazidas apropiadas con ácidos carboxílicos o sus derivados en condiciones ácidas o básicas. Las condiciones de reacción a menudo incluyen el uso de agentes deshidratantes como oxicloruro de fósforo o cloruro de tionilo para facilitar el proceso de ciclización.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, es crucial para garantizar la escalabilidad y la reproducibilidad de la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
El Ácido 2-(3-(3-ciclopropil-1,2,4-oxadiazol-5-il)-2-oxopirimidin-1(2H)-il)acético puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de formas reducidas del compuesto, lo que podría alterar su actividad biológica.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, donde los grupos funcionales son reemplazados por otros sustituyentes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, agentes reductores como borohidruro de sodio o hidruro de litio y aluminio, y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción pueden variar según la transformación deseada, pero a menudo implican temperaturas controladas, disolventes específicos y catalizadores para obtener resultados óptimos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos o derivados hidroxilados, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El Ácido 2-(3-(3-ciclopropil-1,2,4-oxadiazol-5-il)-2-oxopirimidin-1(2H)-il)acético tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de nuevos compuestos heterocíclicos con potencial actividad biológica.
Biología: Se estudia su potencial como molécula bioactiva, con investigación centrada en sus interacciones con objetivos biológicos y sus efectos en los procesos celulares.
Medicina: Se investiga el compuesto por sus posibles propiedades terapéuticas, incluidas las actividades antibacterianas, antivirales, antifúngicas y anticancerígenas. Su estructura única le permite interactuar con diversos objetivos moleculares, lo que lo convierte en un candidato prometedor para el desarrollo de fármacos.
Industria: En el sector agrícola, se explora el compuesto por su potencial como pesticida o herbicida, debido a su capacidad para interrumpir el crecimiento y desarrollo de organismos dañinos.
Mecanismo De Acción
El mecanismo de acción del Ácido 2-(3-(3-ciclopropil-1,2,4-oxadiazol-5-il)-2-oxopirimidin-1(2H)-il)acético implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo oxadiazol y la porción piridinona desempeñan papeles cruciales en la unión a estos objetivos, lo que lleva a la modulación de su actividad. Esto puede resultar en diversos efectos biológicos, como la inhibición de la actividad enzimática, la interrupción de las vías de señalización celular o la inducción de la muerte celular en células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de 1,3,4-oxadiazol: Estos compuestos comparten la estructura del anillo oxadiazol y exhiben actividades biológicas similares, como propiedades antibacterianas y antifúngicas.
Derivados de piridinona: Los compuestos que contienen la porción piridinona son conocidos por su potencial terapéutico, particularmente en el tratamiento de enfermedades infecciosas y el cáncer.
Compuestos que contienen ciclopropilo: La presencia del grupo ciclopropilo puede mejorar la estabilidad y la bioactividad del compuesto, lo que lo convierte en una característica valiosa en el diseño de fármacos.
Unicidad
Lo que diferencia al Ácido 2-(3-(3-ciclopropil-1,2,4-oxadiazol-5-il)-2-oxopirimidin-1(2H)-il)acético es la combinación del anillo oxadiazol, la porción piridinona y el grupo ciclopropilo dentro de una sola molécula. Esta estructura única permite diversas interacciones con objetivos biológicos, lo que potencialmente lleva a un amplio espectro de actividades biológicas y aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C12H11N3O4 |
|---|---|
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetic acid |
InChI |
InChI=1S/C12H11N3O4/c16-9(17)6-15-5-1-2-8(12(15)18)11-13-10(14-19-11)7-3-4-7/h1-2,5,7H,3-4,6H2,(H,16,17) |
Clave InChI |
IEMFKBHWFQUWHF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole](/img/structure/B11783500.png)

![3-methyl-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11783506.png)





![(1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B11783550.png)



![3-((4-Fluorophenyl)sulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11783587.png)
![Boroxin, tris[4-(trimethylsilyl)-3-furanyl]-](/img/structure/B11783588.png)
